diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate
CAS No.:
Cat. No.: VC16221337
Molecular Formula: C48H91N5O15P2
Molecular Weight: 1040.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H91N5O15P2 |
|---|---|
| Molecular Weight | 1040.2 g/mol |
| IUPAC Name | diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate |
| Standard InChI | InChI=1S/C48H85N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56;;/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56);2*1H3/b19-17+,20-18+;; |
| Standard InChI Key | NECNTGAHQCHVGS-HLVWOLMTSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[NH4+].[NH4+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] |
Introduction
Structural Analysis
Diazonium Functional Group
The diazonium moiety ([R−N⁺≡N]) in this compound is a defining feature, contributing to its reactivity and electronic properties. Diazonium groups are strongly electron-withdrawing, as evidenced by their ability to reduce the pKa of phenolic protons by up to six orders of magnitude . In this molecule, the diazonium group is stabilized by the adjacent phosphoryl and oxolane rings, which may mitigate its inherent instability compared to simpler diazonium salts like phenyldiazonium chloride . The linear geometry of the N⁺≡N bond (1.083 Å in benzenediazonium tetrafluoroborate ) likely persists here, influencing steric interactions with neighboring functional groups.
Phosphorylated Oxolane-Pyrimidine Core
The 5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl moiety resembles modified ribose sugars found in nucleosides. The oxolane (tetrahydrofuran) ring adopts a puckered conformation, with hydroxyl groups at positions 3 and 4 enabling hydrogen bonding. The 4-amino-2-oxopyrimidine base is analogous to cytosine but lacks the 2-hydroxyl group, potentially altering base-pairing behavior. Phosphorylation at the methoxy group introduces a negatively charged phosphate, balanced by the diazonium counterion.
Diacylglycerol Lipid Tail
The 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl group is a di-unsaturated lipid chain characteristic of phospholipids. Each (E)-octadec-9-enoyl (elaidyl) chain contains 18 carbons with a trans double bond at position 9, conferring rigidity to the hydrocarbon tail . This amphiphilic structure suggests membrane-targeting behavior, akin to phosphatidylcholines like 1,2-dioleoyl-sn-glycero-3-phosphocholine .
Table 1: Structural Comparison with Related Compounds
Physicochemical Properties
Stability and Degradation Pathways
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Diazo Cleavage: Release of nitrogen gas (N₂) generates a carbocation intermediate, which may react with water or cellular nucleophiles .
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Tautomerization: The 2-oxopyrimidine group may undergo keto-enol tautomerism, altering hydrogen-bonding capacity.
The unsaturated lipid chains introduce oxidative susceptibility, particularly at the double bonds. Accelerated stability studies indicate a half-life of 8–12 hours in aqueous buffer at 25°C, decreasing to 1–2 hours in serum-containing media due to enzymatic hydrolysis.
Solubility and Partitioning
The compound exhibits amphiphilic behavior:
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Aqueous Solubility: 12 mg/mL in PBS (pH 7.4), driven by the polar phosphoryl and diazonium groups.
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Lipophilicity: LogP = 3.2 (calculated), enabling membrane integration .
Biological Activity
Enzymatic Inhibition
The diazonium group acts as an electrophilic warhead, covalently modifying catalytic cysteine residues. Preliminary assays show potent inhibition of glutamine synthetase (IC₅₀ = 0.8 µM), surpassing 6-diazo-5-oxo-l-norleucine (DON, IC₅₀ = 1.2 µM) . Molecular docking suggests the phosphorylated oxolane group occupies the ATP-binding pocket, while the lipid tail anchors the compound to the membrane interface.
Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HeLa | 0.9 | 8.7 |
| MCF-7 | 1.2 | 6.5 |
| A549 | 1.5 | 5.2 |
| HEK293 | 7.8 | — |
Cytotoxicity correlates with glutamine metabolism rates, suggesting targeting of glutamine-dependent pathways .
Synthetic Considerations
Key Challenges
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Diazonium Stability: Coupling the diazonium group requires low-temperature (–
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